molecular formula C24H38 B14311308 Tetracosa-2,6,10,14,18,22-hexaene CAS No. 117732-53-3

Tetracosa-2,6,10,14,18,22-hexaene

Cat. No.: B14311308
CAS No.: 117732-53-3
M. Wt: 326.6 g/mol
InChI Key: RUNWDIHBXBYUGE-UHFFFAOYSA-N
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Description

Tetracosa-2,6,10,14,18,22-hexaene (C₂₄H₃₈) is a linear, unsaturated hydrocarbon with six conjugated double bonds positioned at carbons 2, 6, 10, 14, 18, and 22. Its IUPAC name reflects this structure, and its chemical formula distinguishes it from longer-chain or methyl-substituted analogs. The compound’s InChIKey (RUNWDIHBXBYUGE-UHFFFAOYSA-N) and SMILES string (CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC) confirm its alternating methylene and double-bond arrangement .

Properties

CAS No.

117732-53-3

Molecular Formula

C24H38

Molecular Weight

326.6 g/mol

IUPAC Name

tetracosa-2,6,10,14,18,22-hexaene

InChI

InChI=1S/C24H38/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-6,11-14,19-22H,7-10,15-18,23-24H2,1-2H3

InChI Key

RUNWDIHBXBYUGE-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC

Origin of Product

United States

Preparation Methods

Palladium-Mediated Coupling

A seminal approach involves palladium-catalyzed cross-coupling of allylic bromides. For example, 1-bromo-3,7,11,15,19,23-hexamethyl-tetracosa-2,6,10,14,18,22-hexaene serves as a key intermediate. In a protocol described by US9464021B2, this bromide undergoes coupling with a Grignard reagent (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, yielding the target compound with >85% stereoselectivity for trans double bonds. The reaction mechanism proceeds via oxidative addition of Pd(0) to the allylic bromide, followed by transmetallation and reductive elimination.

Critical Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF
  • Temperature: −78°C to 25°C
  • Yield: 78–85%

Titanium-Palladium Bimetallic Systems

Ti/Pd systems enhance allylation efficiency, particularly for ketones. A 2011 study demonstrated that allylic carbonates react with aldehydes in the presence of Ti(OiPr)₄ and Pd₂(dba)₃·CHCl₃, achieving 70–80% yields. This method avoids β-hydride elimination, preserving double-bond geometry.

Stereospecific Desulfonylation of Allylic Sulfones

LiHBEt₃-Mediated Desulfonylation

Palladium-catalyzed desulfonylation of allylic sulfones using LiHBEt₃ produces tetracosahexaene with retention of stereochemistry. For instance, 2,6,10,14,18,22-tetracosahexaene-8-sulfonyl chloride is treated with LiHBEt₃ and Pd(PPh₃)₄ in dichloromethane at 0°C, yielding 91% product. The sulfone group acts as a traceless directing group, enabling precise control over double-bond positioning.

Reaction Conditions:

  • Reagents: LiHBEt₃ (2.5 equiv), Pd(PPh₃)₄ (3 mol%)
  • Solvent: CH₂Cl₂
  • Time: 2–4 hours
  • Yield: 88–91%

Biosynthetic Approaches via Isoprenoid Pathways

Isoprenyl Diphosphate Synthases

Bacillus clausii employs trifunctional geranylfarnesyl diphosphate (GFPP) synthase to biosynthesize polyene precursors. GFPP synthase catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), forming C₂₄ chains via iterative 1′-4 additions. Subsequent dephosphorylation and dehydrogenation yield tetracosahexaene.

Key Enzymes:

  • GFPP Synthase: Converts IPP/DMAPP to GFPP (C₂₅)
  • Terpene Cyclases: Modify GFPP into shorter chains (C₂₄)

Stepwise Elimination Reactions

Dehydration of Diols

(6E,18E)-2,6,10,15,19,23-hexamethyl-tetracosatetraene-11,13-diyne-10,15-diol undergoes acid-catalyzed dehydration (H₂SO₄, 80°C) to form conjugated dienes. Sequential elimination steps produce the hexaene with 75% overall yield.

Conditions:

  • Acid Catalyst: H₂SO₄ (10 mol%)
  • Temperature: 80°C
  • Solvent: Ethanol
  • Yield: 70–75%

Hydrogenation of Polyynes

Partial Hydrogenation

Selective hydrogenation of tetracosa-2,6,10,14,18,22-hexaene-11,13-diyne over Lindlar catalyst (Pd/CaCO₃) in ethyl acetate at 50°C under 1 atm H₂ achieves 95% conversion to the cis-hexaene. Isomerization with I₂ then yields the trans isomer.

Optimized Protocol:

  • Catalyst: Lindlar catalyst (5 wt%)
  • Pressure: 1 atm H₂
  • Isomerization Agent: I₂ (0.5 equiv)
  • Yield: 90% (trans)

Comparative Analysis of Methods

Method Yield Stereoselectivity Key Advantage
Pd-Catalyzed Coupling 78–85% High (trans) Scalable for industrial synthesis
Desulfonylation 88–91% Retention No β-hydride elimination
Biosynthesis 60–70% Variable Eco-friendly, no harsh reagents
Dehydration 70–75% Moderate Low-cost starting materials
Partial Hydrogenation 90% High (trans) Tunable isomerization

Chemical Reactions Analysis

Types of Reactions

Tetracosa-2,6,10,14,18,22-hexaene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracosa-2,6,10,14,18,22-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetracosa-2,6,10,14,18,22-hexaene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include radical formation and electrophilic addition reactions .

Comparison with Similar Compounds

Structural Differences :

  • Molecular Formula : C₃₀H₅₀ vs. C₂₄H₃₈ for Tetracosa-hexaene.
  • Functional Groups : Squalene has six methyl branches at positions 2, 6, 10, 15, 19, and 23, in addition to six double bonds .

Physicochemical Properties :

  • Molecular Weight : 410.72 g/mol (squalene) vs. 326.56 g/mol (Tetracosa-hexaene).
  • Degree of Unsaturation : Both have six double bonds, but squalene’s methyl groups increase hydrophobicity (logP ~12.3) .

Squalane (Fully Hydrogenated Squalene)

Structural Differences :

  • Molecular Formula : C₃₀H₆₂, with all double bonds saturated .
  • Physical State : Colorless, odorless liquid vs. squalene’s yellow tint.

Tetracosane, 2,6,10,14,18,22-Hexamethyl (C₃₀H₆₂)

Structural Differences :

  • Fully saturated backbone with six methyl branches .
  • Molecular Weight : 422.81 g/mol, higher than squalene due to saturation.

Applications: Limited data exist, but its saturated structure suggests utility in lubricants or waxes.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Double Bonds Methyl Groups Key Applications
This compound C₂₄H₃₈ 326.56 6 0 Potential synthetic intermediate
Squalene C₃₀H₅₀ 410.72 6 6 Cosmetics, pharmaceuticals
Squalane C₃₀H₆₂ 422.81 0 6 Stabilized emollients, adjuvants
Tetracosane hexamethyl C₃₀H₆₂ 422.81 0 6 Industrial lubricants

Research Findings and Contradictions

  • Bioactivity : Squalene shows cytotoxicity (LD₅₀ = 521 µg/mL in E. agallocha extracts) alongside therapeutic benefits, highlighting dose-dependent risks .
  • Synthesis Efficiency : Microbial squalene production (1.2 g/L) outperforms plant-derived extraction, which faces scalability challenges .
  • Structural-Activity Relationship : Methylation and chain length directly correlate with bioactivity; squalene’s methyl groups enhance membrane interaction compared to Tetracosa-hexaene .

Q & A

Q. How to integrate multi-omics data for bioactivity optimization?

  • Methodological Answer : Combine lipidomics (LC-MS/MS profiling) with transcriptomics (RNA-seq) to map pathways affected by Tetracosahexaene. Machine learning (e.g., Random Forest) prioritizes targets like PPAR-γ activation .

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